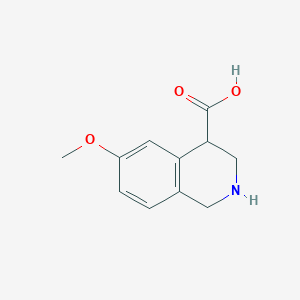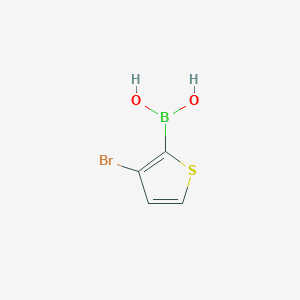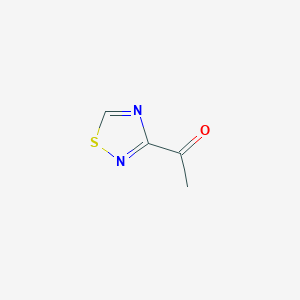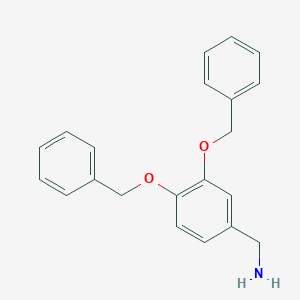
3-(4-甲氧基苯胺基)-丙酸
描述
Synthesis Analysis
The synthesis of related compounds such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid involves regiospecific reactions, highlighting the complexity and precision required in synthesizing such chemicals. Single-crystal X-ray analysis plays a crucial role in unambiguously determining the structure of these compounds due to the conformational differences and the presence of functional groups conducive to hydrogen bonding in the solid state (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of closely related compounds like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. This analysis sheds light on the intramolecular and intermolecular interactions that stabilize the structure, including N-H...O, O-H...O, and C-H...O interactions, alongside carbonyl...carbonyl and C-H...C contacts (Venkatesan et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving 3-(4-Methoxy-phenylamino)-propionic acid derivatives can be complex, as illustrated by the ring closure of related compounds, leading to products like 2-phenyl-1-indanone through acid-catalyzed reactions. These reactions also demonstrate the potential for auto-oxidation, highlighting the chemical reactivity and stability concerns associated with these compounds (Brown, Denman, & O'donnell, 1971).
Physical Properties Analysis
The physical properties of compounds similar to 3-(4-Methoxy-phenylamino)-propionic acid, such as crystallization behavior and hydrogen bonding capabilities, are critical for understanding their stability and potential applications. For instance, the hydrogen-bonded dimers formed by carboxylic acid groups in the solid state are typical and crucial for the compound's stability and interactions (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a significant role in the application and handling of 3-(4-Methoxy-phenylamino)-propionic acid derivatives. For example, the susceptibility of related compounds to auto-oxidation and the specific conditions required for their synthesis and transformation emphasize the importance of understanding these chemical properties for safe and effective use (Brown, Denman, & O'donnell, 1971).
科学研究应用
1. 不对称氢化
研究表明,3-(4-甲氧基苯胺基)-丙酸可用于不对称氢化工艺中。Stoll 和 Süess(1974、1975 年)使用 Kagan 的催化剂,不对称氢化其丙烯酸对应物,获得了 (+)-2-(4-甲氧基-5-苯基-3-噻吩基)丙酸。该工艺产生了高产率(97%)和较高的旋光纯度(88%) (Stoll & Süess, 1974) (Stoll & Süess, 1975)。
2. 生物系统中的还原
Zhang 等人(2008 年)的一项研究表明,某些与 3-(4-甲氧基苯胺基)-丙酸有关的生物相关还原剂可以还原噻二唑鎓衍生物。在大鼠和猪血浆中观察到的这种还原反应表明该化合物与谷胱甘肽和半胱氨酸等生物分子相互作用 (Zhang 等人,2008)。
3. 化学合成和生物测试
Arutyunyan 等人(2014 年)进行了一项研究,重点是合成与 3-(4-甲氧基苯胺基)-丙酸在结构上相似的化合物的衍生物。合成的化合物显示出较弱的抗菌活性,表明其潜在的药用价值 (Arutyunyan 等人,2014)。
4. 代谢和药理见解
Ohue‐Kitano 等人(2019 年)研究了 3-(4-甲氧基苯胺基)-丙酸的衍生物 3-(4-羟基-3-甲氧基苯基)丙酸,该衍生物由肠道微生物群产生。他们的研究结果表明了潜在的代谢益处,例如改善胰岛素敏感性和肝脏脂质代谢,为功能性食品开发提供了见解 (Ohue‐Kitano 等人,2019)。
5. 荧光光谱学
Martinez 等人(1991 年)探索了 3-(4-甲氧基苯胺基)-丙酸及其类似物的荧光激发光谱。这项研究为理解酪氨酸和苯丙氨酸等氨基酸的更复杂的能谱奠定了基础 (Martinez 等人,1991)。
属性
IUPAC Name |
3-(4-methoxyanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBRZWKCTRYLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368639 | |
| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-phenylamino)-propionic acid | |
CAS RN |
178425-91-7 | |
| Record name | 3-(4-Methoxy-phenylamino)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)
![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)
![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)



![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)

